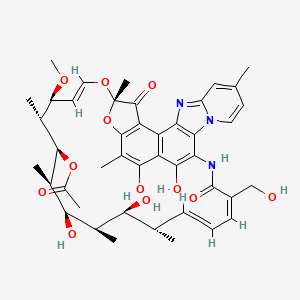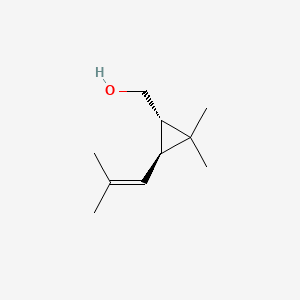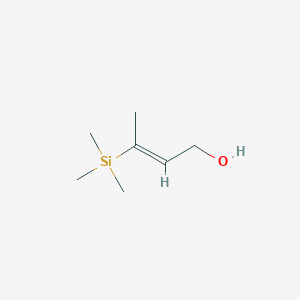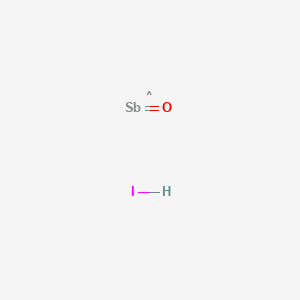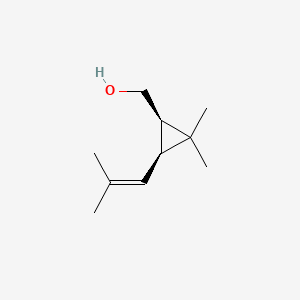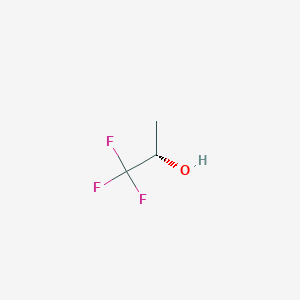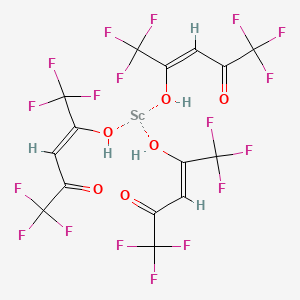![molecular formula C₁₇H₁₅Cl B1144540 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene CAS No. 40443-01-4](/img/new.no-structure.jpg)
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is a synthetic organic compound belonging to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a chloroethylidene group attached to a dibenzo[a,d]cycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzo[a,d]cycloheptene core. This can be achieved through a series of cyclization reactions involving ortho-aryl alkynyl benzyl alcohols and arenes.
Chloroethylidene Introduction: The chloroethylidene group is introduced via a halogenation reaction. This involves the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chlorine atom.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding oxides or reduced compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research has focused on its potential use as an anti-inflammatory, anticancer, or neuroprotective agent.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromoethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- 5-(2-Iodoethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- 5-(2-Fluoroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
Comparison
Compared to its analogs, 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is unique due to the presence of the chloroethylidene group, which imparts distinct chemical reactivity and biological activity. The chlorine atom’s electronegativity and size influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and synthetic applications.
Properties
CAS No. |
40443-01-4 |
|---|---|
Molecular Formula |
C₁₇H₁₅Cl |
Molecular Weight |
254.75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


